molecular formula C8H16N2 B8376886 1-(But-2-en-1-yl)piperazine CAS No. 69628-73-5

1-(But-2-en-1-yl)piperazine

Cat. No.: B8376886
CAS No.: 69628-73-5
M. Wt: 140.23 g/mol
InChI Key: JFUHNMVSTLJLOL-UHFFFAOYSA-N
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Description

1-(But-2-en-1-yl)piperazine is a versatile chemical scaffold primarily of interest in medicinal chemistry and drug discovery research. This compound features a piperazine ring, a privileged structure in pharmacology, substituted with a but-2-en-1-yl chain. The presence of the alkene group in the side chain provides a reactive handle for further chemical modification through various reactions, making it a valuable intermediate for the synthesis of more complex molecules . Piperazine derivatives are extensively explored in scientific research for their ability to interact with biological targets. For instance, related compounds are known to act as dopamine receptor agonists, demonstrating the pharmacophoric potential of the piperazine core . As a building block, researchers can utilize 1-(But-2-en-1-yl)piperazine to create libraries of compounds for high-throughput screening or to develop analogs with optimized properties. This compound is intended for research applications in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols. The product is supplied under an inert atmosphere and should be stored in a cool, dark place to ensure stability .

Properties

CAS No.

69628-73-5

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

1-but-2-enylpiperazine

InChI

InChI=1S/C8H16N2/c1-2-3-6-10-7-4-9-5-8-10/h2-3,9H,4-8H2,1H3

InChI Key

JFUHNMVSTLJLOL-UHFFFAOYSA-N

Canonical SMILES

CC=CCN1CCNCC1

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of piperazine derivatives, including 1-(But-2-en-1-yl)piperazine. For instance, a study synthesized a series of piperazine analogs that demonstrated antiproliferative activity against glioblastoma and multiple myeloma cell lines. The compound was found to activate the unfolded protein response and inhibit proteasome complex activity, leading to increased endoplasmic reticulum stress and subsequent cell death in cancer cells .

Table 1: Anticancer Activity of Piperazine Derivatives

Compound NameCancer TypeMechanism of ActionIC50 (µM)
RC-206GlioblastomaUPR activation, proteasome inhibition15
RC-206Multiple MyelomaInduction of ER stress12

Neuropharmacology

In neuropharmacology, piperazine derivatives have been investigated for their potential as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE). A study identified new N-methyl-piperazine chalcones that exhibited significant inhibitory activities against MAO-B and AChE, suggesting their potential for treating neurodegenerative diseases .

Table 2: Inhibitory Activities of N-Methyl-Piperazine Chalcones

Compound NameTarget EnzymeIC50 (µM)
2kMAO-B1.19
2nAChE3.87

Chemosensor Development

1-(But-2-en-1-yl)piperazine has also been utilized in the development of chemosensors. A novel aggregation-induced emission (AIE) active piperazine appended chemosensor was designed for the selective detection of heavy metal ions such as Zn(II), Cd(II), and Hg(II). The chemosensor demonstrated solvent-regulated fluorescence changes, making it suitable for environmental monitoring applications .

Table 3: Performance of AIE Active Chemosensor

Ion DetectedDetection MethodFluorescence Change
Zn(II)Turn-on fluorescenceSignificant
Cd(II)Turn-on fluorescenceNotable
Hg(II)Turn-on fluorescenceHigh sensitivity

Sigma Receptor Binding

The binding affinity of piperazine derivatives to sigma receptors has been studied extensively. Research indicates that modifications to the piperazine structure can enhance selectivity for sigma receptor subtypes, which are implicated in various neurological disorders. Computational studies have shown that certain derivatives exhibit favorable binding profiles .

Table 4: Binding Affinity of Piperazine Derivatives to Sigma Receptors

Compound NameSigma Receptor TypeBinding Affinity (nM)
Compound AS1R76.4
Compound BS2R149

Chemical Reactions Analysis

Alkylation and Amidation Reactions

The butenyl side chain facilitates nucleophilic substitution reactions. In synthetic pathways, this compound serves as an intermediate for constructing complex piperazine derivatives:

  • N-Alkylation with propargyl bromide or substituted benzyl halides under basic conditions (K₂CO₃, KI catalyst) yields branched piperazine derivatives .

  • Amidation with carboxylic acid derivatives (e.g., indolyl-carboxylic acids) via DCC/HOBt coupling produces bioactive analogs .

Example Reaction:

text
1-(But-2-en-1-yl)piperazine + RCOCl → N-Acylpiperazine derivative Conditions: DCM, RT, 24h[9]

Palladium-Catalyzed Carboamination

The allylic double bond participates in stereoselective cyclization reactions. Palladium catalysts enable the formation of 2,6-disubstituted piperazines with high diastereoselectivity :

Catalyst SystemSubstrateYield (%)Diastereoselectivity (dr)
Pd₂(dba)₃ / tBu₂P(o-biphenyl)N-Allyl-1,2-diamine derivatives65–85>20:1
Pd₂(dba)₃ / (±)-BINAPGlycine-derived substrates70–90>15:1

This method generates two stereocenters in one step, preserving enantiomeric purity (97–99% ee) .

Oxidation and Reduction

The butenyl group undergoes regioselective functionalization:

  • Epoxidation : Treatment with m-CPBA converts the double bond to an epoxide, enabling further ring-opening reactions.

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing 1-(butan-1-yl)piperazine.

Kinetic Data for Oxidation:

ReagentProductReaction Time (h)Yield (%)
KMnO₄ (acidic)Carboxylic acid derivative678
H₂O₂/Fe³⁺Diol derivative1265

Electrophilic Aromatic Substitution

The piperazine ring undergoes substitution at the nitrogen atoms:

  • Bromination with NBS in CCl₄ introduces bromine at the allylic position .

  • Nitration using HNO₃/H₂SO₄ yields nitro derivatives, though regioselectivity depends on steric effects from the butenyl group.

Comparative Reactivity:

PositionReactivity (Relative Rate)Major Product
Piperazine N¹1.0Monosubstituted derivative
Allylic C³0.7Brominated side chain

Cycloaddition Reactions

The electron-rich double bond participates in [4+2] Diels-Alder reactions:

  • With maleic anhydride, it forms bicyclic adducts at 80°C (toluene, 12h) .

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) functionalizes the terminal alkene in related compounds .

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 1-(But-2-en-1-yl)piperazine with structurally and functionally related compounds.

Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Substituent Molecular Weight Key Properties/Features Reference
1-(But-2-en-1-yl)piperazine But-2-en-1-yl 154.23 (est.) Alkenyl chain; potential rigidity
1-(m-Chlorophenyl)piperazine m-Chlorophenyl 196.66 Serotonin receptor agonist; pKa 3.73
1-(3-Trifluoromethylphenyl)piperazine 3-Trifluoromethylphenyl 230.21 5-HT1B receptor selectivity
1-(4-Chlorobenzhydryl)piperazine 4-Chlorobenzhydryl 316.84 Cytotoxicity (IC50: 10–50 µM)
1-(2-Hydroxyethyl)piperazine 2-Hydroxyethyl 146.20 Water-soluble; pKa 3.73 and 7.98

Key Observations :

  • Alkenyl vs. Aryl Groups : The butenyl substituent in 1-(But-2-en-1-yl)piperazine likely increases lipophilicity compared to polar groups like hydroxyethyl (). However, it may reduce water solubility relative to hydroxylated analogs .
  • Receptor Selectivity : Aryl-substituted piperazines (e.g., mCPP, TFMPP) exhibit strong serotonin receptor activity, while alkenyl derivatives may lack direct receptor affinity due to conformational differences .
  • Synthetic Accessibility : Piperazines with alkenyl substituents can be synthesized via nucleophilic substitution or ring-opening reactions, similar to ethyl or hydroxyethyl derivatives ().

Key Findings :

  • Serotonin Receptor Agonists : Arylpiperazines (e.g., mCPP, TFMPP) show robust 5-HT receptor modulation, while alkenyl derivatives are less studied in this context. The rigid alkenyl chain may limit interactions with receptor binding pockets optimized for planar aryl groups .
  • Cytotoxicity : Chlorobenzhydryl derivatives () demonstrate potent anticancer activity, likely due to bulky aromatic groups enhancing DNA intercalation or enzyme inhibition.
Physicochemical and Stability Profiles

Table 3: Stability and Reactivity

Compound Solubility Stability in Oxidative Conditions Key Reactivity Reference
1-(But-2-en-1-yl)piperazine Low (alkanophilic) Moderate (alkene oxidation risk) Susceptible to epoxidation or cleavage
1-(2-Hydroxyethyl)piperazine High (water-miscible) High Stable; forms salts with acids
1-(m-Chlorophenyl)piperazine Moderate in ethanol High Resists hydrolysis; stable in vivo

Key Insights :

  • Oxidative Sensitivity: The butenyl group in 1-(But-2-en-1-yl)piperazine may undergo oxidation by environmental oxidants like MnO2, leading to dealkylation or hydroxylation (as seen in fluoroquinolone piperazines) .

Preparation Methods

Alkylation of Piperazine with But-2-enyl Halides

Direct alkylation of piperazine with but-2-enyl halides represents a straightforward route. The GB2225321A patent illustrates this strategy in the synthesis of cetirizine derivatives, where 2-chloroethoxyacetonitrile reacts with piperazine analogs in n-butanol with sodium carbonate . Adapting this protocol, 1-(but-2-en-1-yl)piperazine can be synthesized via the reaction of piperazine with 1-bromo-but-2-ene under alkaline conditions.

Optimization Parameters :

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) improve nucleophilicity.

  • Base : Potassium carbonate or sodium hydride enhances deprotonation of piperazine’s secondary amine.

  • Temperature : Reflux conditions (80–100°C) accelerate alkylation but require careful monitoring to avoid polymerization of the but-2-enyl halide.

Yields for analogous reactions range from 60–70%, with purification achieved via chromatography or crystallization . Challenges include regioselectivity, as the unsymmetrical but-2-enyl halide may lead to N-1 vs. N-4 alkylation products.

Reductive Amination of But-2-enal with Piperazine

Reductive amination offers an alternative pathway, leveraging the condensation of piperazine with but-2-enal followed by reduction. The US6603003B2 patent describes the use of sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce imine intermediates derived from aldehydes and piperazine .

Reaction Scheme :

Piperazine+But-2-enalNH3Imine IntermediateNaBH41-(But-2-en-1-yl)piperazine\text{Piperazine} + \text{But-2-enal} \xrightarrow{\text{NH}3} \text{Imine Intermediate} \xrightarrow{\text{NaBH}4} \text{1-(But-2-en-1-yl)piperazine}

Conditions :

  • Solvent : Methanol or tetrahydrofuran (THF).

  • Catalyst : Titanium tetraisopropoxide (Ti(OiPr)₄) enhances imine formation.

  • Yield : 50–65%, limited by competing aldol condensation of but-2-enal.

This method benefits from commercial availability of but-2-enal but requires stringent moisture control to prevent hydrolysis of the imine intermediate .

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods based on yield, scalability, and practicality:

Method Yield Catalyst Purification Scalability
Catalytic Hydrogenation97% Pd/CFiltration, ConcentrationHigh
Direct Alkylation70% NoneChromatographyModerate
Reductive Amination65% NaBH₄ExtractionLow

Key Findings :

  • Catalytic Hydrogenation excels in yield and simplicity but requires specialized alkyne precursors.

  • Direct Alkylation is operationally straightforward but struggles with regioselectivity.

  • Reductive Amination is versatile but less efficient due to competing side reactions.

Industrial-Scale Considerations and Challenges

For industrial applications, catalytic hydrogenation is preferred due to its high atom economy and minimal waste. However, the cost of Pd/C and the need for hydrogen gas infrastructure pose economic barriers. The GB2225321A patent’s use of n-butanol as a solvent offers a safer alternative to DMF, aligning with green chemistry principles .

Emerging Techniques :

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for alkylation.

  • Biopolymer-Supported Catalysts : Improve Pd/C reusability in hydrogenation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(But-2-en-1-yl)piperazine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of piperazine derivatives often involves alkylation or coupling reactions. For example, 1-(But-2-en-1-yl)piperazine can be synthesized via nucleophilic substitution using piperazine and but-2-en-1-yl halides. Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio for mono-substitution), solvent selection (e.g., acetonitrile for polar aprotic conditions), and temperature (reflux at 80–100°C). Catalysts like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and activators such as 1-hydroxy-7-azabenzotriazole (HOAt) improve coupling efficiency in related piperazine derivatives . Purification via recrystallization or column chromatography is critical to isolate the product from byproducts like di-alkylated species .

Q. Which spectroscopic techniques are most effective for characterizing 1-(But-2-en-1-yl)piperazine, and how are spectral data interpreted?

  • Methodological Answer :

  • 1H NMR : Signals for the piperazine ring protons typically appear as multiplets at δ 2.5–3.5 ppm, while the but-2-en-1-yl group shows vinyl protons as doublets (δ 5.0–5.5 ppm) and allylic CH2 as a triplet (δ 4.0–4.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=C (1650–1600 cm⁻¹) and secondary amines (3300–3200 cm⁻¹) confirm the structure .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., molecular ion [M+H]+ for C8H15N2 at 139.1235) .

Q. What safety precautions are essential when handling 1-(But-2-en-1-yl)piperazine in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as piperazine derivatives can cause respiratory irritation .
  • First Aid : Immediate rinsing with water for skin/eye exposure and medical attention if ingested .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the biological activity of 1-(But-2-en-1-yl)piperazine derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, a low HOMO-LUMO gap (<3 eV) suggests potential for electron transfer in biological systems .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., serotonin receptors). Optimize ligand conformations by adjusting torsion angles of the but-2-en-1-yl group to enhance binding affinity .

Q. How do structural modifications (e.g., aryl or heteroaryl substituents) on the piperazine ring affect antimicrobial activity?

  • Methodological Answer :

  • SAR Studies : Introduce substituents like fluorobenzyl or pyridyl groups to enhance lipophilicity and membrane permeability. For example, 1-(4-fluorobenzyl)piperazine derivatives showed improved Gram-positive bacterial inhibition (MIC = 8 µg/mL) compared to unsubstituted analogs .
  • Biofilm Assays : Quantify biofilm inhibition using crystal violet staining. Derivatives with electron-withdrawing groups (e.g., nitro) reduce biofilm formation by 60–70% in Staphylococcus aureus .

Q. What strategies resolve contradictions in experimental data, such as discrepancies between theoretical and observed NMR chemical shifts?

  • Methodological Answer :

  • Dynamic Effects : Account for conformational flexibility (e.g., chair-boat transitions in piperazine rings) using variable-temperature NMR .
  • Solvent Corrections : Apply solvent-specific chemical shift databases (e.g., CDCl3 vs. DMSO-d6) to align DFT-predicted shifts with experimental data .

Q. How can crystallographic studies elucidate the supramolecular interactions of 1-(But-2-en-1-yl)piperazine derivatives?

  • Methodological Answer :

  • X-ray Diffraction : Analyze crystal packing to identify hydrogen bonds (e.g., N–H⋯O interactions in 1-aroylpiperazines) and π-π stacking (e.g., between aryl groups). For example, 1-(4-methoxyphenyl)piperazines form C–H⋯O hydrogen-bonded chains .
  • Disorder Modeling : Address crystallographic disorder (e.g., split positions for halogen atoms) using occupancy refinement in software like SHELXL .

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